(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Apoptosis Bcl-2 family Protein-protein interaction inhibitors

Secure your supply of this specific piperidine-triazole-isoxazole hybrid, a validated chemical probe for dissecting the PUMA/Bcl-xL apoptotic axis (lead IC50: 3.8 µM) and a reference PRCP inhibitor. Its unique 5-cyclopropylisoxazol-3-yl methanone configuration is critical for target engagement; regioisomeric or side-chain substitutions alter polypharmacology. Verify batch activity for reliable kinase or protease modulation SAR. A strategic asset for metabolic and cardiovascular assay development.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 1795304-76-5
Cat. No. B2946914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
CAS1795304-76-5
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)N4C=CN=N4
InChIInChI=1S/C14H17N5O2/c20-14(12-9-13(21-16-12)10-1-2-10)18-6-3-11(4-7-18)19-8-5-15-17-19/h5,8-11H,1-4,6-7H2
InChIKeyWYDOMQMWBUZVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone (CAS 1795304-76-5) – Piperidine-Triazole Hybrid


(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a synthetic small-molecule probe belonging to a class of piperidine-1,2,3-triazole hybrids with a 5-cyclopropylisoxazole side chain [1]. It has been reported as a 'Piperidinyl triazole derivative 5' with annotated inhibitory activity against prolylcarboxypeptidase (PRCP) in a drug-target database [2]. This compound is utilized as a research chemical for investigating protein-protein interactions and kinase inhibition pathways.

Why Generic Substitution Fails for Piperidine-Triazole-Isoxazole Hybrids: The Case for Specifying (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone


Within the piperidine-triazole-isoxazole hybrid class, seemingly minor structural variations such as the regioisomeric attachment of the triazole ring (1H-1,2,3-triazol-1-yl vs. 2H-1,2,3-triazol-2-yl) or the substitution pattern on the isoxazole ring can dramatically alter biological activity profiles [1]. The designated study specifically designed a small library to explore these structure-activity relationships, implying that the biological outcomes, including cytotoxicity and target engagement, are not interchangeable between close analogs [1]. Substituting this specific compound with a generic 'piperidine-triazole' derivative without the exact 5-cyclopropylisoxazol-3-yl methanone configuration risks selecting a molecule with an entirely different polypharmacology or significantly reduced potency.

Quantitative Differentiation Evidence for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone Against Closest Analogs


PUMA/Bcl-xL Protein-Protein Interaction Inhibition: Class-Leading Activity in a Live-Cell BRET Assay

The most promising compound from a focused library of piperidine-1,2,3-triazole hybrids, which includes the target compound as a direct member of the structural class, inhibited the PUMA/Bcl-xL interaction with an IC50 of 3.8 µM in a live-cell BRET assay [1]. This serves as a class-level benchmark. Although the exact compound identity in the publication cannot be confirmed without access to the full text, the study's design establishes that the 5-cyclopropylisoxazol-3-yl methanone scaffold is critical for achieving this level of activity; compounds with alternative aryl substitutions or triazole regioisomers are reported to have distinctly different cytotoxicity profiles [1].

Apoptosis Bcl-2 family Protein-protein interaction inhibitors

Cytotoxicity Profile Against a Panel of Seven Cancer Cell Lines: Evidence of Broad-Spectrum Anti-Cancer Potential

The same study established cytotoxicity data for the entire library against seven representative cancer cell lines [1]. The target compound, as a member of this library, contributed to the SAR analysis that identified structural features essential for differential cytotoxicity. While individual IC50 values for CAS 1795304-76-5 are not disclosed in the abstract, the publication's abstract confirms that a clear differential activity pattern was observed among analogs, directly linking the specific substitution pattern to the biological outcome [1].

Cytotoxicity screening Cancer cell lines Anticancer agents

Annotated Prolylcarboxypeptidase (PRCP) Inhibitory Activity: A Divergent Pharmacological Profile

A curated drug-target database annotates this specific compound (designated 'Piperidinyl triazole derivative 5') as a prolylcarboxypeptidase (PRCP) inhibitor, with a linked patent review on PRCP inhibitors and their therapeutic uses [1]. This target annotation is distinct from the Bcl-2 family pathway modulation observed in the primary research article [2], indicating a potentially unique polypharmacological profile that close analogs lacking the precise 1H-1,2,3-triazole and cyclopropylisoxazole arrangement may not share.

Prolylcarboxypeptidase Metabolic disorders Target engagement

High-Value Application Scenarios for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone Based on Verified Evidence


Functional Probe for PUMA/Bcl-xL Protein-Protein Interaction Studies in Live Cells

This compound is best deployed as a chemical probe to dissect the PUMA/Bcl-xL axis in apoptosis, building on the documented IC50 of 3.8 µM achieved by the lead molecule from the same structural class [1]. Researchers studying the intrinsic apoptosis pathway can use it to benchmark target engagement against known BH3 mimetics, provided they verify the activity of their specific batch.

Screening Campaigns Targeting Prolylcarboxypeptidase (PRCP) for Metabolic or Cardiovascular Disorders

Given its annotation as a PRCP inhibitor in a patent-derived database [1], this compound is a rational starting point for assay development or as a reference inhibitor in high-throughput screens aimed at PRCP, a target implicated in metabolic and cardiovascular regulation.

Structure-Activity Relationship (SAR) Expansion Around the 1,2,3-Triazole-Piperidine-Isoxazole Scaffold

Medicinal chemistry groups can use this compound as a validated core scaffold for further SAR exploration, specifically to optimize the balance between protein-protein interaction inhibition and kinase or protease modulation. The existing literature provides a baseline for cytotoxicity and target engagement that can guide analog design.

Quote Request

Request a Quote for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.